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Abstract
SQ-109, a novel diamine antibiotic, has emerged as a promising candidate in the fight against

tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR)

strains. This technical guide provides an in-depth overview of the discovery, development, and

mechanism of action of SQ-109. It details the journey from its initial identification through

preclinical and clinical evaluation, presenting key quantitative data in a structured format. This

document also outlines the experimental methodologies for pivotal studies and visualizes the

compound's mechanism of action and development workflow.

Discovery and Initial Identification
SQ-109 was identified through a meticulous screening process of a large combinatorial library

containing over 63,000 diamine compounds. This initiative, a collaboration between Sequella,

Inc. and the National Institutes of Health (NIH), aimed to discover novel compounds with potent

activity against Mycobacterium tuberculosis (Mtb). The screening process involved a whole-

bacterium high-throughput screen, which led to the selection of SQ-109 as a lead candidate

due to its potent antimycobacterial activity.[1]
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SQ-109 exhibits a unique dual mechanism of action that distinguishes it from existing anti-TB

drugs.

2.1. Inhibition of MmpL3

The primary target of SQ-109 is MmpL3 (Mycobacterial membrane protein Large 3), an

essential inner membrane transporter responsible for the export of trehalose monomycolate

(TMM) from the cytoplasm to the periplasm. TMM is a crucial precursor for the synthesis of

mycolic acids, which are major components of the protective outer layer of the mycobacterial

cell wall. By inhibiting MmpL3, SQ-109 effectively blocks the transport of TMM, leading to the

disruption of cell wall biosynthesis and ultimately, bacterial death.[2][3]

2.2. Disruption of Proton Motive Force

In addition to its direct inhibition of MmpL3, SQ-109 also functions as an uncoupler, disrupting

the proton motive force (PMF) across the mycobacterial cell membrane. The PMF is essential

for various cellular processes, including ATP synthesis and the transport of nutrients and ions.

By dissipating the transmembrane electrochemical proton gradient, SQ-109 further

compromises the viability of the bacteria. This dual mechanism of action is believed to

contribute to its potent bactericidal activity and a low propensity for the development of

resistance.

Below is a diagram illustrating the mechanism of action of SQ-109.
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Caption: Mechanism of action of SQ-109.

Preclinical Development
3.1. In Vitro Activity

SQ-109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis

strains, including drug-susceptible, MDR, and XDR clinical isolates. Its minimum inhibitory

concentration (MIC) typically ranges from 0.16 to 0.64 µg/mL.[3][4][5][6]

Strain MIC (µg/mL)

M. tuberculosis H37Rv 0.16 - 0.64

Drug-Susceptible Clinical Isolates 0.16 - 0.64

Multidrug-Resistant (MDR) Isolates 0.16 - 0.64

Extensively Drug-Resistant (XDR) Isolates 0.16 - 0.64
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3.2. In Vivo Efficacy in Animal Models

Preclinical studies in various animal models, primarily mice, have demonstrated the in vivo

efficacy of SQ-109. In a chronic mouse model of tuberculosis, oral administration of SQ-109 at

doses of 10-25 mg/kg resulted in a significant reduction in bacterial load in the lungs and

spleen, comparable or superior to the standard-of-care drug ethambutol.[4][7]

3.3. Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats,

and dogs. While SQ-109 exhibits low oral bioavailability, it demonstrates extensive tissue

distribution, with significantly higher concentrations achieved in target organs like the lungs and

spleen compared to plasma.[7]

Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax (h) t1/2 (h)
Oral
Bioavaila
bility (%)

Mouse 10 p.o. 135 0.31 5.2 4

10 i.v. 1038 - 3.5 -

Rat 2 p.o. - - 7-8 12

Dog 2 p.o. - - 12-29 2.4-5

Clinical Development
SQ-109 has progressed through several phases of clinical trials to evaluate its safety,

tolerability, pharmacokinetics, and efficacy in humans.

4.1. Phase I Clinical Trials

Phase I studies, including single and multiple ascending dose trials in healthy volunteers,

established the safety and tolerability of SQ-109 at doses up to 300 mg daily for up to 14 days.

[1] No serious adverse events were reported.

4.2. Phase II Clinical Trials
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SQ-109 has been evaluated in Phase II clinical trials in patients with both drug-susceptible and

multidrug-resistant pulmonary tuberculosis.

A notable Phase II trial was the multi-arm, multi-stage (MAMS-TB) study (NCT01785186),

which evaluated regimens containing SQ-109 in combination with other anti-TB drugs. While

the SQ-109 containing arms did not meet the pre-specified efficacy thresholds for shortening

treatment in this particular study design, the trial provided valuable data on the drug's safety

and tolerability in patients.

A Phase IIb/III clinical trial conducted in Russia in patients with MDR-TB demonstrated that the

addition of SQ-109 to a background regimen resulted in a statistically significant increase in the

proportion of patients with sputum culture conversion at 6 months compared to placebo. The

median time to culture conversion was also shorter in the SQ-109 group (56 days) compared to

the placebo group (84 days).[8]

Clinical Trial
Outcome

SQ-109 +
Background
Regimen

Placebo +
Background
Regimen

p-value

Sputum Culture

Conversion at 6

Months (ITT)

61.0% 42.9% 0.0412

Sputum Culture

Conversion at 6

Months (PP)

79.7% 61.4% 0.0486

Median Time to

Culture Conversion

(days)

56 84 -

4.3. Safety and Tolerability in Clinical Trials

Across the clinical trials, SQ-109 has generally been well-tolerated. The most commonly

reported adverse events have been mild to moderate in severity.

Experimental Protocols
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5.1. Mycobacterial Susceptibility Testing (BACTEC MGIT 960 System)

The following is a generalized protocol for determining the MIC of SQ-109 against M.

tuberculosis using the BACTEC MGIT 960 system.

Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile saline

or Middlebrook 7H9 broth and adjusted to a 0.5 McFarland turbidity standard.

Drug Dilution: A stock solution of SQ-109 is prepared and serially diluted to the desired final

concentrations for testing.

Inoculation: A standardized volume of the mycobacterial suspension is inoculated into

BACTEC MGIT tubes containing the appropriate drug concentration and a drug-free growth

control tube.

Incubation and Monitoring: The tubes are entered into the BACTEC MGIT 960 instrument,

which incubates the tubes at 37°C and continuously monitors for fluorescence, which

indicates bacterial growth.

Interpretation: The instrument automatically flags a tube as positive when the fluorescence

reaches a predetermined threshold. The MIC is defined as the lowest concentration of SQ-
109 that prevents a significant increase in fluorescence compared to the growth control.

5.2. In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol outlines a standard approach for evaluating the efficacy of SQ-109 in a chronic

mouse model of TB.

Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to

establish a chronic infection in the lungs.

Treatment: Treatment with SQ-109 (e.g., 10-25 mg/kg, administered by oral gavage) or

control drugs is initiated several weeks post-infection. Treatment is typically administered

daily for a period of 4 to 8 weeks.

Assessment of Bacterial Load: At specified time points, cohorts of mice are euthanized, and

their lungs and spleens are aseptically removed and homogenized.
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CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook

7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of

colony-forming units (CFU) is counted to determine the bacterial load in each organ.

5.3. Measurement of Proton Motive Force Disruption

The disruption of the proton motive force can be assessed using voltage-sensitive fluorescent

dyes such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Bacterial Cell Preparation:M. tuberculosis or a surrogate mycobacterial species is grown to

mid-log phase, harvested, and washed in a suitable buffer.

Dye Loading: The bacterial suspension is incubated with DiSC3(5) in the dark. The dye

accumulates in the polarized bacterial membrane, leading to fluorescence quenching.

Compound Addition: SQ-109 or a control compound is added to the cell suspension.

Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer.

Disruption of the membrane potential by SQ-109 causes the release of the dye from the

membrane, resulting in an increase in fluorescence.

Development Workflow and Logical Relationships
The development of SQ-109 followed a logical progression from initial discovery to clinical

evaluation.
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Caption: Development workflow of SQ-109.

Conclusion
SQ-109 represents a significant advancement in the development of new anti-tuberculosis

therapies. Its novel dual mechanism of action, potent activity against drug-resistant strains, and

favorable preclinical and clinical profiles underscore its potential as a valuable component of

future TB treatment regimens. Further clinical investigation is warranted to fully elucidate its

role in shortening and improving the efficacy of tuberculosis therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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